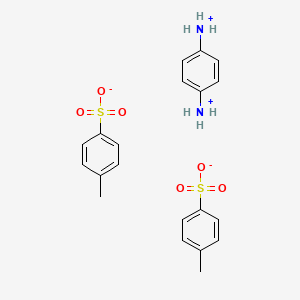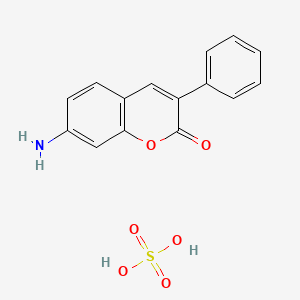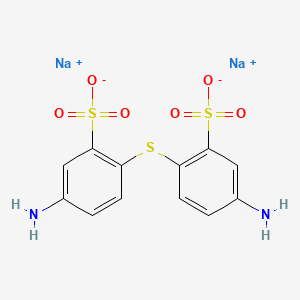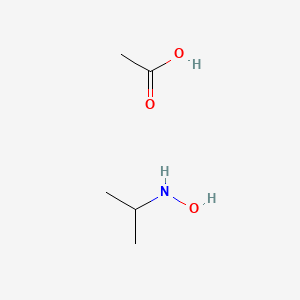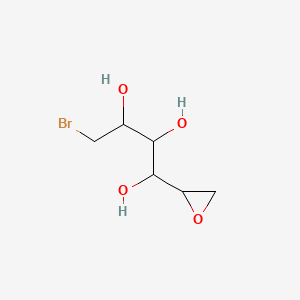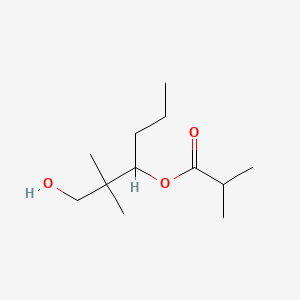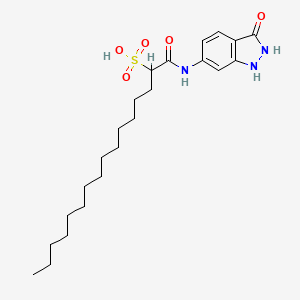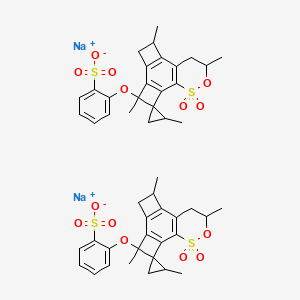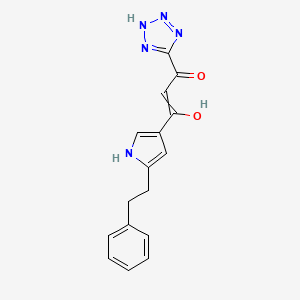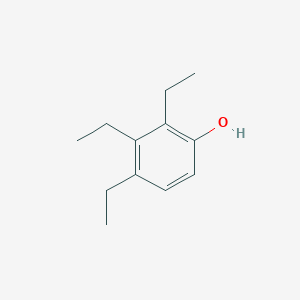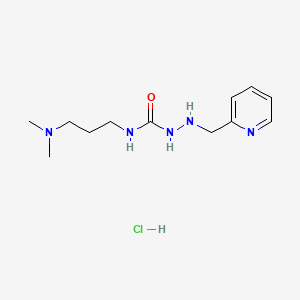
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridinylmethylene group, and a hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyridinylmethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Schiff bases and hydrazones.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinker used in peptide synthesis and protein conjugation.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes in organic synthesis.
Uniqueness
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with biological molecules. This versatility makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
180045-64-1 |
|---|---|
Fórmula molecular |
C12H22ClN5O |
Peso molecular |
287.79 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-3-(pyridin-2-ylmethylamino)urea;hydrochloride |
InChI |
InChI=1S/C12H21N5O.ClH/c1-17(2)9-5-8-14-12(18)16-15-10-11-6-3-4-7-13-11;/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,14,16,18);1H |
Clave InChI |
NYMPVXGKQDWZOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)NNCC1=CC=CC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


